molecular formula C19H21F3N6O2S B12411756 Cdk7-IN-16

Cdk7-IN-16

Cat. No.: B12411756
M. Wt: 454.5 g/mol
InChI Key: NNZSWTQCAPHFEH-NSHDSACASA-N
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Description

Cdk7-IN-16 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription. Inhibiting CDK7 has shown potential in treating various cancers by inducing cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk7-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general methods include:

    Formation of Core Structure:

    Functional Group Modifications: Specific functional groups are introduced or modified to enhance the compound’s inhibitory activity and selectivity towards CDK7.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes while ensuring consistency and quality. This includes optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Cdk7-IN-16 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify specific functional groups, altering the compound’s activity.

    Substitution: Substitution reactions involve replacing one functional group with another, potentially enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often evaluated for their inhibitory activity and selectivity towards CDK7 .

Scientific Research Applications

Cdk7-IN-16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Cdk7-IN-16 exerts its effects by selectively inhibiting CDK7, a key regulator of the cell cycle and transcription. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which phosphorylates and activates other CDKs involved in cell cycle progression. By inhibiting CDK7, this compound disrupts this phosphorylation process, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, CDK7 inhibition affects the transcriptional activity of RNA polymerase II, further contributing to its anticancer effects .

Properties

Molecular Formula

C19H21F3N6O2S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[3-[2-[[(3S)-piperidin-3-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indol-7-yl]methanesulfonamide

InChI

InChI=1S/C19H21F3N6O2S/c1-31(29,30)28-15-6-2-5-12-13(9-24-17(12)15)16-14(19(20,21)22)10-25-18(27-16)26-11-4-3-7-23-8-11/h2,5-6,9-11,23-24,28H,3-4,7-8H2,1H3,(H,25,26,27)/t11-/m0/s1

InChI Key

NNZSWTQCAPHFEH-NSHDSACASA-N

Isomeric SMILES

CS(=O)(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCCNC4

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4

Origin of Product

United States

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